2,6-piridinodicarboxilato de dietilo

Descripción general

Descripción

Diethyl 2,6-pyridinedicarboxylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.

The exact mass of the compound Diethyl 2,6-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2,6-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,6-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Synthesis of Macrocyclic Compounds :

- Ligand Formation :

-

Polymer Production :

- Recent studies have highlighted the use of diethyl 2,6-pyridinedicarboxylate in the enzymatic synthesis of bio-based polyesters. These polyesters exhibit favorable thermal properties and biodegradability, making them suitable alternatives to traditional petroleum-based plastics . The polymerization process yields materials with significant molecular weights and thermal stability, indicating potential for commercial applications.

Enzymatic Synthesis of Biodegradable Polymers

A study conducted by researchers demonstrated that polymers derived from diethyl 2,6-pyridinedicarboxylate exhibit similar thermal behavior to conventional polymers like diethyl terephthalate. The enzymatic process resulted in high molecular weight polymers with potential for use in packaging materials .

Coordination Chemistry Applications

Research has shown that diethyl 2,6-pyridinedicarboxylate can be effectively used to synthesize ligands that form stable complexes with transition metals. This application is particularly relevant in catalysis and materials science where metal-ligand interactions play a crucial role .

Mecanismo De Acción

Target of Action

Diethyl pyridine-2,6-dicarboxylate, also known as Diethyl Dipicolinate or Diethyl 2,6-pyridinedicarboxylate, is an organic compound that serves as a key intermediate in various chemical reactions

Mode of Action

For instance, it can be used in the synthesis of ditopic macrocycles, which can form complexes with diphenylurea derivatives .

Biochemical Pathways

Diethyl pyridine-2,6-dicarboxylate is involved in the synthesis of ditopic macrocycles, which are molecules that can form complexes with other compounds such as diphenylurea derivatives . These macrocycles can act as host molecules, indicating a potential role in supramolecular chemistry.

Pharmacokinetics

Its solubility in water (14 g/l at 25°c) and chloroform suggests that it may have good bioavailability .

Result of Action

The result of the action of Diethyl pyridine-2,6-dicarboxylate largely depends on the context of its use. In the synthesis of ditopic macrocycles, it contributes to the formation of complex structures that can interact with other molecules .

Action Environment

The action, efficacy, and stability of Diethyl pyridine-2,6-dicarboxylate can be influenced by various environmental factors. For instance, its storage conditions require an inert atmosphere and room temperature . Additionally, its reactivity may be affected by the presence of other chemicals in the reaction environment.

Actividad Biológica

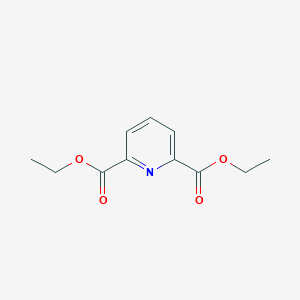

Diethyl 2,6-pyridinedicarboxylate (DEPDC) is a chemical compound with significant biological and chemical properties. Its structure, characterized by a pyridine ring with two ester groups, allows it to participate in various biological activities, making it a subject of interest in medicinal and environmental chemistry. This article examines the biological activity of DEPDC, synthesizing findings from diverse sources, including case studies and research data.

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 15658-60-3

- Appearance : Yellow to red crystalline powder

The compound is synthesized through the esterification of 2,6-pyridinedicarboxylic acid with ethanol, typically using sulfuric acid as a catalyst .

Antimicrobial Properties

Recent studies have demonstrated that DEPDC exhibits antimicrobial activity against various pathogens. A notable study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that DEPDC could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of DEPDC has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a dose-dependent response in scavenging free radicals, indicating its potential as an antioxidant.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 75 |

At higher concentrations, DEPDC showed significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid .

Enzymatic Activity

Research has indicated that DEPDC can act as an inhibitor of certain enzymes. For instance, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

- Inhibition Percentage : At a concentration of 100 µM, DEPDC inhibited AChE activity by approximately 40%, suggesting its potential therapeutic role in treating conditions like Alzheimer's disease .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of DEPDC involved testing against clinical isolates of bacteria. Results indicated that DEPDC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics. -

Case Study on Antioxidant Properties :

In another study focusing on oxidative stress models, DEPDC was administered to animal models subjected to oxidative stress. The results showed a marked reduction in oxidative markers and improved overall health parameters in treated groups compared to controls.

Propiedades

IUPAC Name |

diethyl pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOBUCHVPBPHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166100 | |

| Record name | Diethyl dipicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-60-3 | |

| Record name | Diethyl 2,6-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dipicolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15658-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl dipicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DIPICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS92Z2IS34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of diethyl pyridine-2,6-dicarboxylate?

A1: Diethyl pyridine-2,6-dicarboxylate has the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol []. Its structure consists of a pyridine ring with two ethyl carboxylate groups at the 2 and 6 positions. Spectroscopic data, including NMR and X-ray crystallography, have been used to confirm its structure [, ].

Q2: How does diethyl pyridine-2,6-dicarboxylate interact with metal ions, and what are the implications for its applications?

A2: Diethyl pyridine-2,6-dicarboxylate acts as a ligand, readily coordinating with various metal ions like cobalt [] and lanthanides []. This coordination ability is attributed to the presence of nitrogen and oxygen donor atoms within its structure. The resulting metal complexes exhibit diverse geometries and properties, making them valuable in fields like catalysis and materials science. For example, [Eu(diethyl pyridine-2,6-dicarboxylate)2(TfO)2(OH2)]TfO, a complex with europium, demonstrates interesting photophysical properties, potentially useful in luminescent materials [].

Q3: What are the catalytic applications of diethyl pyridine-2,6-dicarboxylate?

A3: While not directly used as a catalyst, diethyl pyridine-2,6-dicarboxylate serves as a precursor for synthesizing ligands used in catalysis []. For example, it can be converted to a bis-β-diketone ligand that forms complexes with difluoroboron, potentially leading to novel catalytic systems []. Additionally, its derivatives, like the oxopropanenitrile synthesized via Knoevenagel condensation, hold promise for developing efficient catalysts for renewable energy research [].

Q4: How does the structure of diethyl pyridine-2,6-dicarboxylate relate to its ability to form polymers?

A4: The two ethyl ester groups in diethyl pyridine-2,6-dicarboxylate provide reactive sites for polymerization reactions []. For instance, it can undergo polytransesterification with poly(ethylene glycol) to yield diverse polymeric structures []. The specific reaction conditions and characterization techniques like MALDI-TOF MS help determine the structures of the resulting polymers, offering control over material properties for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.